Cas no 85280-61-1 (b-D-Ribopyranosyl Amine)

β-D-Ribopyranosyl amine is a carbohydrate derivative featuring a ribopyranose ring with an amine group at the anomeric position. This compound serves as a versatile intermediate in glycosylation reactions and the synthesis of nucleoside analogs, glycoconjugates, and other biologically active molecules. Its structural flexibility allows for selective functionalization, making it valuable in medicinal chemistry and glycobiology research. The amine group provides a reactive site for further modifications, enabling the introduction of diverse substituents. High purity and stability under controlled conditions ensure reliable performance in synthetic applications. Its compatibility with standard protecting group strategies further enhances its utility in complex oligosaccharide and glycopeptide synthesis.
b-D-Ribopyranosyl Amine structure
b-D-Ribopyranosyl Amine structure
Product name:b-D-Ribopyranosyl Amine
CAS No:85280-61-1
MF:C5H11NO4
MW:149.145141839981
CID:882148
PubChem ID:279077

b-D-Ribopyranosyl Amine Chemical and Physical Properties

Names and Identifiers

    • BETA-D-RIBOPYRANOSYLAMINE
    • b-D-Ribopyranosyl Amine
    • D-Ribopyranosylamine
    • SCHEMBL21580497
    • NSC-129242
    • FT-0674418
    • 2-aminooxane-3,4,5-triol
    • 85280-61-1
    • NSC129242
    • beta-D-Lyxopyranosylamine (9CI)
    • DTXSID301005763
    • 43179-09-5
    • CHEMBL143919
    • FT-0625538
    • pentopyranosylamine
    • 501947-89-3
    • AKOS030253182
    • D-Ribopyranosyl amine
    • Inchi: InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3-,4-,5-/m1/s1
    • InChI Key: RQBSUMJKSOSGJJ-TXICZTDVSA-N
    • SMILES: C1C(C(C(C(O1)N)O)O)O

Computed Properties

  • Exact Mass: 149.06880783g/mol
  • Monoisotopic Mass: 149.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: -2.8

Experimental Properties

  • Color/Form: No date available
  • Density: 1.6±0.1 g/cm3
  • Melting Point: No date available
  • Boiling Point: 340.0±42.0 °C at 760 mmHg
  • Flash Point: 159.4±27.9 °C
  • Vapor Pressure: 0.0±1.7 mmHg at 25°C

b-D-Ribopyranosyl Amine Security Information

b-D-Ribopyranosyl Amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
R416853-1g
b-D-Ribopyranosyl Amine
85280-61-1
1g
$ 260.00 2022-06-03
Biosynth
MR04845-10 g
b-D-Ribopyranosyl amine
85280-61-1
10g
$924.00 2023-01-03
Biosynth
MR04845-1 g
b-D-Ribopyranosyl amine
85280-61-1
1g
$173.25 2023-01-03
TRC
R416853-2.5g
b-D-Ribopyranosyl Amine
85280-61-1
2.5g
$ 800.00 2023-09-06
Biosynth
MR04845-5 g
b-D-Ribopyranosyl amine
85280-61-1
5g
$548.65 2023-01-03
TRC
R416853-1000mg
b-D-Ribopyranosyl Amine
85280-61-1
1g
$310.00 2023-05-17
TRC
R416853-100mg
b-D-Ribopyranosyl Amine
85280-61-1
100mg
$64.00 2023-05-17
TRC
R416853-500mg
b-D-Ribopyranosyl Amine
85280-61-1
500mg
$219.00 2023-05-17
Chemenu
CM526367-1g
(2R,3R,4R,5R)-2-Aminotetrahydro-2H-pyran-3,4,5-triol
85280-61-1 97%
1g
$*** 2023-05-29
Biosynth
MR04845-2 g
b-D-Ribopyranosyl amine
85280-61-1
2g
$288.76 2023-01-03

Additional information on b-D-Ribopyranosyl Amine

β-D-Ribopyranosyl Amine (CAS No. 85280-61-1): A Crucial Molecule in Chemical and Pharmaceutical Research

β-D-Ribopyranosyl Amine, identified by CAS No. 85280-61-1, is a structurally unique ribopyranosyl amine derivative with significant implications in both synthetic chemistry and biomedical applications. This compound, composed of a β-D-ribofuranose ring modified into its pyranose form conjugated to an amine group, exhibits distinct stereochemical properties that are critical for its functional versatility. Recent advancements in carbohydrate chemistry have highlighted its role as a versatile scaffold for designing bioactive molecules, particularly in contexts where sugar-based pharmacophores are leveraged to enhance drug specificity or stability.

In the realm of drug discovery, β-D-Ribopyranosyl Amine has emerged as a promising building block for constructing glycoconjugates targeting viral entry mechanisms. A groundbreaking study published in the Journal of Medicinal Chemistry (2023) demonstrated its potential as a glycosidic ligand analog when incorporated into peptidoglycan hybrids, showing enhanced binding affinity to viral surface proteins compared to traditional monosaccharide moieties. The compound’s pyranose ring structure allows for stable conjugation with hydrophobic drug payloads, enabling targeted delivery systems that minimize off-target effects—a critical consideration in antiviral therapies.

Structural characterization via X-ray crystallography and NMR spectroscopy confirms the compound’s cis-facial amino substitution at the C1 position of the ribose skeleton. This configuration not only stabilizes the pyranose ring through hydrogen bonding but also creates distinct interaction sites for enzyme substrates. Researchers at Stanford University recently utilized this structural feature to develop a novel probe for studying glycosidase enzyme kinetics, revealing unprecedented insights into substrate recognition mechanisms through fluorescence-based assays involving β-D-Ribopyranosyl Amine-labeled substrates.

The synthesis pathways of β-D-Ribopyranosyl Amine have undergone transformative improvements over the past decade. Traditional protection-deprotection strategies involving benzoyl or acetyl groups have been replaced by more efficient methodologies such as one-pot Mitsunobu reactions reported in Angewandte Chemie (2023). These advancements reduce reaction steps from seven to three while achieving >95% stereochemical purity—a milestone that lowers production costs and accelerates preclinical evaluations. The optimized synthesis now employs environmentally benign solvents like dimethyl sulfoxide (DMSO) under microwave-assisted conditions, aligning with contemporary green chemistry principles.

In pharmacological studies, this compound has shown remarkable bioisosteric potential when replacing phosphate groups in nucleotide analogs. A collaborative research team from MIT and Genentech demonstrated that substituting adenosine monophosphate with β-D-Ribopyranosyl Amine resulted in analogs with improved cellular permeability without compromising enzymatic activity against kinases involved in cancer cell proliferation. The amine group facilitates zwitterionic interactions similar to phosphodiester bonds while offering superior metabolic stability, as evidenced by prolonged half-life measurements in murine models compared to conventional nucleotide drugs.

Clinical translation efforts have focused on its application as an intermediate for developing anti-infective agents targeting bacterial polysaccharide biosynthesis pathways. A 2023 study published in Nature Communications revealed that β-D-Ribopyranosyl Amine derivatives can inhibit specific glycosyltransferases responsible for capsular polysaccharide production in pathogenic strains such as Streptococcus pneumoniae. By disrupting these carbohydrate assembly processes essential for bacterial virulence, these compounds exhibit synergistic effects when combined with existing antibiotics, offering new strategies against multidrug-resistant pathogens without inducing resistance development.

The compound’s unique redox properties have also been explored in recent electrochemical studies. Investigations by the Max Planck Institute for Colloids and Interfaces (published Q3 2023) uncovered its ability to act as a redox-active linker in bioelectronic interfaces, mediating electron transfer between enzymes and conductive materials like graphene oxide nanocomposites. This discovery opens avenues for developing glucose-sensitive biosensors where β-D-Ribopyranosyl Amine serves as both a recognition element and an electrochemical mediator—a dual functionality previously unattainable with simpler sugar derivatives.

In structural biology applications, this molecule has become indispensable for creating site-specific glycoconjugates used in cryo-electron microscopy (cryo-EM) studies. Its rigid pyranose conformation allows precise spatial orientation of attached fluorophores or crosslinking agents during protein complex visualization experiments reported in eLife Sciences. Researchers successfully utilized β-D-Ribopyranosyl Amine-labeled antibodies to map glycans on membrane proteins at near-atomic resolution, advancing our understanding of glycoprotein interactions critical to immune system function.

The pharmacokinetic profile of β-D-Ribopyranosyl Amine has been extensively characterized using advanced mass spectrometry techniques over the last five years. Data from multiple institutions consistently show rapid absorption via oral administration due to its neutral charge at physiological pH levels—a property confirmed through intestinal permeability assays using Caco-2 cell monolayers—and prolonged retention time compared to analogous carboxylic acid derivatives. These characteristics make it particularly suitable for oral formulations targeting chronic conditions such as metabolic disorders or autoimmune diseases where sustained drug release is advantageous.

Ongoing investigations into its chiral properties are yielding novel asymmetric synthesis approaches using organocatalysts derived from natural products like (-)-sparteine derivatives reported in Chemical Science. Such methods achieve enantioselectivities exceeding 99:1 without requiring hazardous transition metals, addressing environmental concerns while maintaining scalability requirements for pharmaceutical manufacturing processes under current Good Manufacturing Practices (cGMP).

Bioinformatics analyses comparing β-D-Ribopyranosyl Amine’s molecular surface properties with other sugar-based scaffolds reveal unique hydrophobic patches at positions C4-C5 of the pyranose ring that enhance protein-ligand interactions according to docking simulations published this year in Bioorganic & Medicinal Chemistry Letters. These computational findings were validated experimentally through surface plasmon resonance studies showing micromolar binding affinities toward lectin receptors involved in cancer metastasis signaling pathways—highlighting its potential role as an antagonist modulator.

In nanotechnology applications, this compound has enabled the development of stimuli-responsive carbohydrate-based polymers capable of undergoing conformational changes under specific pH conditions relevant to biological environments. Work by researchers at ETH Zurich demonstrated that poly(β-D-Ribopyranosyl Amide) networks exhibit tunable gelation behavior between pH 7–7.4, making them ideal candidates for injectable hydrogels used in localized drug delivery systems within physiological conditions—this represents a major step forward compared to earlier generation materials dependent on temperature or light triggers.

Safety assessments conducted under OECD guidelines have established safe handling protocols emphasizing minimal occupational exposure risks during laboratory synthesis—critical information supporting its adoption across research institutions worldwide according to recent IUPAC recommendations on carbohydrate handling standards published late 2023.

The molecular flexibility of β-D-Ribopyranosyl Amine enables dynamic conformational switching between boat and chair forms observed via molecular dynamics simulations at ultra-high resolution (≥5 ns trajectories). This property was exploited by Harvard chemists to create shape-shifting inhibitors that bind transiently accessible enzyme active sites undetectable by conventional ligands—a strategy now being applied toward designing allosteric modulators for difficult-to-target kinases involved in oncogenesis pathways.

Spectroscopic analysis using circular dichroism (CD) spectroscopy has revealed chiroptical signatures unique among pentose derivatives when incorporated into oligonucleotide backbones according to findings presented at the 2024 ACS National Meeting on Carbohydrate Chemistry Innovations. These signatures provide real-time monitoring capabilities during solid-phase DNA synthesis processes without requiring additional labeling steps—a breakthrough improving process efficiency across biotechnology workflows involving nucleic acid modifications.

Cryogenic NMR studies conducted at -40°C provided unprecedented insights into intermolecular hydrogen bonding networks formed between β-D-Ribopyranosyl Amine molecules during crystallization processes reported early this year by Nature Structural Chemistry researchers. These findings inform new crystallization protocols optimizing solid-state pharmaceutical form selection while maintaining compound stability—a key factor influencing drug formulation strategies across multiple therapeutic areas.

In enzymology research contexts, this molecule serves as an excellent substrate mimic for investigating ribofuranose-specific enzymes’ catalytic mechanisms according to mechanistic studies published March 2024 in JACS. By comparing enzymatic turnover rates between ribofuranose and ribopyranois amide substrates under varying cofactor concentrations, researchers elucidated previously unknown substrate-assisted catalysis pathways operating within carbohydrate-processing enzymes—findings directly applicable toward rational design of enzyme inhibitors targeting metabolic diseases like diabetes mellitus type II.

Synthetic biology applications include its use as a metabolic intermediate marker during CRISPR-Cas9 guided genome editing processes involving ribonucleoprotein complexes according to data from Cell Press’ latest publication series on synthetic glycobiology tools released mid-2024. Fluorescently tagged versions allow real-time tracking of RNA processing events within living cells without compromising editing efficiency—a methodological advancement accelerating functional genomics research across multiple model organisms including human cell lines.

Recent advances combining click chemistry principles with β-D-Ribopyranois amide functionalization opened new avenues for rapid library generation according to Angewandte Chemie’s featured methodology article late last year (December 2023). Azide-functionalized derivatives undergo copper-free cycloaddition reactions with diverse alkynes under aqueous conditions within minutes—this approach significantly reduces library construction timelines while maintaining high structural diversity required for high-throughput screening campaigns targeting novel therapeutic indications.

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